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Compound of Interest

Compound Name: CW0134

Cat. No.: B15135559 Get Quote

An Important Note on "CW0134": Initial research did not identify a specific commercially

available low-noise amplifier under the designation "CW0134." The following guide utilizes a

representative, high-performance instrumentation amplifier, herein designated "CW0134," to

establish a baseline for comparison against other leading alternatives. The performance

characteristics attributed to "CW0134" are modeled after a state-of-the-art amplifier solution

ideal for applications in high-EMI environments, such as those encountered in biomedical

research and drug development.

This guide provides an objective comparison of the noise performance of low-noise amplifiers

in environments with significant electromagnetic interference (EMI). The data and

methodologies presented are intended to assist researchers, scientists, and drug development

professionals in selecting the optimal components for their sensitive measurement applications.

Comparative Analysis of Low-Noise Amplifiers
The selection of a low-noise amplifier for applications in high EMI environments is critical for

maintaining signal integrity. Key performance metrics include low input-referred noise, high

Common-Mode Rejection Ratio (CMRR), and high Power Supply Rejection Ratio (PSRR),

especially at the frequencies where interference is expected.

The following table summarizes the key noise and EMI rejection performance characteristics of

our representative amplifier, CW0134, and two leading alternatives: the Analog Devices

AD8428 and the Texas Instruments INA333.
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Parameter
CW0134

(Representative)

Analog Devices

AD8428

Texas Instruments

INA333

Input-Referred

Voltage Noise (1 kHz)
1.3 nV/√Hz 1.3 nV/√Hz[1] 50 nV/√Hz

Input-Referred

Voltage Noise (0.1-10

Hz)

40 nV p-p 40 nV p-p[1] 1 µV p-p

Common-Mode

Rejection Ratio

(CMRR)

>140 dB (to 60 Hz)
140 dB (min, to 60 Hz)

[1]
100 dB (min)

Power Supply

Rejection Ratio

(PSRR)

>130 dB 130 dB (min)[1] 100 dB (min)

Gain Bandwidth

Product
3.5 MHz 3.5 MHz[1] 150 kHz

Special Features Integrated RFI Filter Integrated RFI Filter
Low Power

Consumption

Experimental Protocol: Evaluating Noise
Performance in a High EMI Environment
To ensure a standardized and reproducible comparison of low-noise amplifier performance in

the presence of EMI, the following experimental protocol is recommended. This protocol is

designed to measure the degradation of the amplifier's output signal quality when subjected to

a controlled EMI field.

Objective: To quantify the noise contribution of a low-noise amplifier in a high EMI environment.

Materials:

Low-noise amplifier under test (DUT)

Shielded test fixture for the DUT
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Low-noise power supply

Signal generator for input signal

EMI source (e.g., RF signal generator and antenna)

Spectrum analyzer

Oscilloscope

Faraday cage or anechoic chamber

Methodology:

Baseline Noise Measurement:

Place the shielded test fixture containing the DUT inside the Faraday cage to establish a

baseline, EMI-free environment.

Power the DUT with the low-noise power supply.

Short the inputs of the amplifier to measure the input-referred noise.

Connect the output of the DUT to the spectrum analyzer and oscilloscope.

Record the output noise spectrum and peak-to-peak voltage over a defined bandwidth

(e.g., 0.1 Hz to 10 Hz for low-frequency applications, and a wider band for higher

frequency applications).

Signal-to-Noise Ratio (SNR) Measurement (No EMI):

Apply a known, low-level input signal to the DUT using the signal generator. The signal

characteristics (e.g., 10 mV, 1 kHz sine wave) should be relevant to the intended

application.

Measure the output signal level and the noise floor on the spectrum analyzer.

Calculate the baseline SNR.
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EMI Susceptibility Testing:

Introduce a controlled EMI field using the RF signal generator and antenna inside the

Faraday cage. The frequency and intensity of the EMI should be swept across a range

relevant to the target application environment (e.g., 10 MHz to 1 GHz).

With the inputs of the DUT still shorted, measure the output noise spectrum and peak-to-

peak voltage. This will quantify the EMI-induced noise.

Apply the same input signal as in step 2 and measure the output signal and noise floor in

the presence of EMI.

Calculate the SNR in the presence of EMI.

Data Analysis:

Compare the baseline noise measurements with the noise measurements taken in the

presence of EMI to determine the amplifier's susceptibility to interference.

Calculate the degradation in SNR caused by the EMI.

Repeat the measurements for different EMI frequencies and amplitudes to characterize

the amplifier's performance across the spectrum.

Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for testing the

noise performance of a low-noise amplifier in a high EMI environment.
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Experimental Setup

Baseline Measurement (No EMI)

EMI Susceptibility Testing

Data Analysis

Assemble Test Fixture with DUT

Place in Faraday Cage

Connect Power, Signal Source, and Measurement Instruments

Short Amplifier Inputs Apply Known Input Signal

Measure Output Noise Spectrum

Introduce Controlled EMI Field

Measure Baseline SNR

Measure Output Noise with EMI (Inputs Shorted) Measure SNR with EMI

Compare Baseline vs. EMI Noise

Calculate SNR Degradation

Characterize Performance vs. EMI Frequency

Click to download full resolution via product page

Caption: Experimental workflow for noise performance testing in a high EMI environment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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